![molecular formula C22H18ClN5O4S B2592473 ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 851122-86-6](/img/no-structure.png)
ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of certain precursors. For instance, a series of 2,4,6-trisubstituted pyrimidines was synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine includes a six-membered ring with two nitrogen atoms . This structure is a key component of many biologically active compounds.Chemical Reactions Analysis
In the synthesis of certain pyrimidine derivatives, reactions such as condensation, cyclization, and elimination are involved .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. Pyrimidine itself is a much weaker base than pyridine and is soluble in water .Applications De Recherche Scientifique
Antiviral Research
The indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral research. They have been found to inhibit the activity of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for its efficacy against similar viral pathogens.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. By inhibiting specific pathways that lead to inflammation, these compounds can be crucial in the development of new anti-inflammatory drugs. Given the structural complexity of the compound , it could be a candidate for synthesizing new anti-inflammatory agents with potentially improved efficacy and selectivity .
Anticancer Activity
Compounds with an indole base have been actively researched for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The compound , with its pyrazolo[3,4-d]pyrimidinyl moiety, might exhibit similar properties and could be explored for its potential use in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of indole derivatives, especially against Gram-negative bacteria and fungi, has been documented. Compounds like the one could be synthesized and evaluated for their antimicrobial efficacy, potentially leading to the development of new antibiotics or antifungal agents .
Antidiabetic Research
Indole derivatives have been investigated for their antidiabetic effects, which include the modulation of enzymes and receptors involved in glucose metabolism. The compound could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes .
Antitubercular Activity
Research has shown that certain indole-based compounds are active against Mycobacterium tuberculosis and Mycobacterium bovis. The compound , due to its complex structure, could be a candidate for developing new antitubercular drugs, which is crucial given the rising resistance to existing medications .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one, which is synthesized from 4-chloroaniline and ethyl 2-cyanoacetate. The second intermediate is ethyl 4-(2-aminoacetamido)benzoate, which is synthesized from 4-nitrobenzoic acid and ethyl glycinate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-cyanoacetate", "4-nitrobenzoic acid", "ethyl glycinate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "water (H2O)" ], "Reaction": [ "Synthesis of 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one:", "Step 1: Dissolve 4-chloroaniline (1.0 eq) and ethyl 2-cyanoacetate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Synthesis of ethyl 4-(2-aminoacetamido)benzoate:", "Step 1: Dissolve 4-nitrobenzoic acid (1.0 eq) and ethyl glycinate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Coupling of the two intermediates:", "Step 1: Dissolve 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (1.0 eq), ethyl 4-(2-aminoacetamido)benzoate (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in DMF.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Pour the filtrate into water and adjust the pH to 8-9 using NaHCO3.", "Step 5: Collect the precipitate by filtration and wash it with water to obtain the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate." ] } | |
Numéro CAS |
851122-86-6 |
Formule moléculaire |
C22H18ClN5O4S |
Poids moléculaire |
483.93 |
Nom IUPAC |
ethyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)13-3-7-15(8-4-13)25-18(29)12-33-22-26-19-17(20(30)27-22)11-24-28(19)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
Clé InChI |
VBUFPERSCNHZQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)
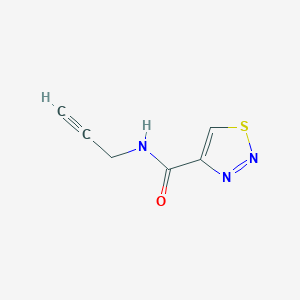

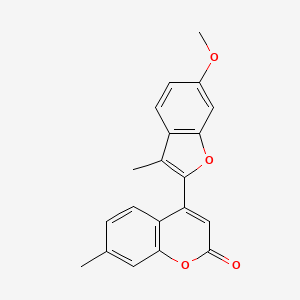
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
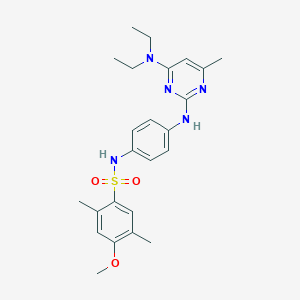
![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)
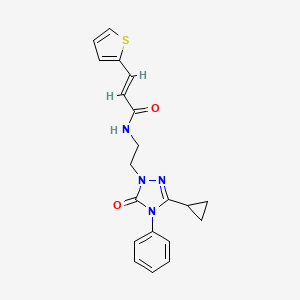
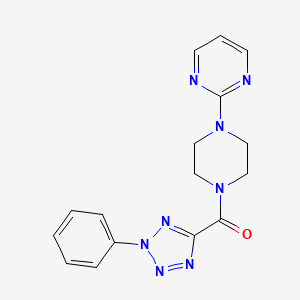
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)